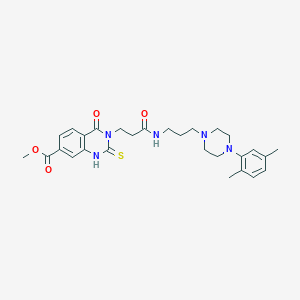

Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

This compound is a structurally complex molecule featuring a tetrahydroquinazoline core modified with a thioxo group at position 2, a carbonyl group at position 4, and a methyl carboxylate substituent at position 5. The molecule also contains a piperazine ring substituted with a 2,5-dimethylphenyl group, linked to the quinazoline scaffold via a propylamino-3-oxopropyl chain. The thioxo and carbonyl groups may contribute to electronic interactions with biological targets, while the extended alkyl chain could enhance membrane permeability .

Properties

Molecular Formula |

C28H35N5O4S |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

methyl 3-[3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C28H35N5O4S/c1-19-5-6-20(2)24(17-19)32-15-13-31(14-16-32)11-4-10-29-25(34)9-12-33-26(35)22-8-7-21(27(36)37-3)18-23(22)30-28(33)38/h5-8,17-18H,4,9-16H2,1-3H3,(H,29,34)(H,30,38) |

InChI Key |

MOUOTTYQOPRLSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylphenylpiperazine with a suitable propylamine derivative, followed by cyclization with a thioxoquinazoline precursor. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring environmental compliance through green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic ring and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled pH and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe and its interactions with various biomolecules.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core can bind to enzymes and receptors, modulating their activity. The piperazine moiety enhances its ability to cross biological membranes and interact with neurotransmitter systems. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, comparisons are drawn with structurally or functionally related molecules. Key analogs include:

Table 1: Structural and Functional Analog Comparison

Electronic and Structural Similarities

The target compound shares electronic characteristics with isoelectronic or isovalent analogs, such as the tetrahydroimidazopyridine derivative , due to its conjugated thioxo and carbonyl groups.

Pharmacological Implications

Research Findings and Limitations

- Structural Uniqueness: The combination of tetrahydroquinazoline, thioxo, and piperazine groups distinguishes it from other derivatives, suggesting novel binding modes.

- Gaps in Data: No direct pharmacological data exists for the target compound, limiting activity comparisons.

Biological Activity

Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound features a quinazoline core structure known for diverse pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular characteristics of the compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C27H33N5O4S |

| Molecular Weight | 523.6 g/mol |

| IUPAC Name | Methyl 3-[2-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

| InChI Key | LNOATTIBRFMIEL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme and receptor activities, which may lead to various therapeutic effects. The compound's mechanism is still under investigation but may involve:

- Kinase Inhibition : Similar compounds have shown potent inhibitory activity against kinases involved in cell cycle regulation and proliferation.

Anticancer Properties

Research indicates that compounds related to this structure exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in tumor cells at low concentrations (30–100 nM), demonstrating their potential as multikinase inhibitors .

A comparative analysis of cytotoxic activity against various human tumor cell lines revealed that similar compounds effectively inhibited cellular proliferation by blocking key signaling pathways necessary for growth. The following table summarizes the growth inhibition data for selected cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 (Breast) | 0.025 |

| HCT116 (Colon) | 0.3 |

| DU145 (Prostate) | 0.5 |

| K562 (Leukemia) | 0.25 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain analogs have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infectious diseases.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Study on Multikinase Inhibitors : A study highlighted the structure–activity relationship (SAR) of various quinazoline derivatives, establishing a correlation between structural modifications and enhanced biological activity .

- In Vitro Testing : In vitro assays indicated that modifications in the piperazine moiety significantly influenced cytotoxicity and selectivity against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.